N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine

phenoxyalkylamine SAR lipophilicity chemical library screening

Phenoxyalkylamine SAR studies are limited by sparse commercial availability of compounds spanning key structural variables-ring substitution, spacer length, and amine type. N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine (CAS 5541-43-5) fills a critical SAR gap with its unique 2,4-dimethylphenoxy/C4-butyloxy/N-butyl combination. • Structurally distinct node for D₂/5-HT₂ selectivity profiling (Tanaka framework) • CNS MPO-aligned: XLogP3 4.2, TPSA 21.3 Ų-ideal for BBB penetration model validation • Multi-vendor ≥95% purity ensures screening campaign continuity

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
CAS No. 5541-43-5
Cat. No. B1363922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
CAS5541-43-5
Molecular FormulaC16H27NO
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESCCCCNCCCCOC1=C(C=C(C=C1)C)C
InChIInChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)13-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3
InChIKeyBJPHRXXKVQHXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine (CAS 5541-43-5): Core Chemical Identity and Research Sourcing Profile


N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine (CAS 5541-43-5) is a synthetic phenoxyalkylamine with the molecular formula C₁₆H₂₇NO and a molecular weight of 249.39 g/mol [1]. It features a 2,4-dimethylphenoxy aromatic head group linked via a butyloxy spacer to an N-butylamine tail, yielding a computed XLogP3-AA of 4.2 and a topological polar surface area of 21.3 Ų [1]. This compound is available from multiple research chemical suppliers, typically at ≥95% purity for in vitro screening applications, and is classified as a research-use-only substance not listed on the EPA TSCA inventory . Although vendor descriptions have inconsistently implied monoamine transporter inhibitory activity, no peer-reviewed primary pharmacological characterization—including receptor binding, functional assay, or in vivo efficacy data for this specific CAS number—was identifiable in the public domain as of the literature search date .

Why Generic Substitution Fails: Critical Dimensional Differences of N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine Versus In-Class Analogs


Phenoxyalkylamines constitute a structurally diverse chemotype whose pharmacological profile is exquisitely sensitive to three structural variables: (i) the substitution pattern on the phenoxy ring, (ii) the length of the alkyloxy spacer chain, and (iii) the nature of the N-terminal amine substituent [1]. In the series of [2-(ω-phenylalkyl)phenoxy]alkylamines, even minor modifications—such as shifting from a methylpiperidine to a dimethylamino terminus—have been shown to alter the ratio of D₂ to 5-HT₂ receptor antagonism [1]. For N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine (target), the combination of a 2,4-dimethyl substitution pattern, a four-carbon butyloxy linker, and an N-butyl tail is structurally distinct from close analogs bearing dipropylamino, N-benzyl-N-methyl, or phenylethylamino termini . These structural differences predict divergent lipophilicity, conformational flexibility, and target-binding profiles, meaning that generic substitution with an ostensibly similar phenoxybutylamine cannot be assumed to reproduce the same biological or physicochemical behavior as the target compound without explicit comparative experimental evidence [2].

Verifiable Differentiation Evidence for N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine (CAS 5541-43-5) in Scientific Procurement


Structural Differentiation from Closest Library Analogs: Linker Length and N-Substituent Effects on Lipophilicity

Among phenoxyalkylamine screening compounds sharing the 2,4-dimethylphenoxy head group, the target compound differs from its closest commercially cataloged analogs in both spacer length and N-substituent. The target (C₄ linker, N-butyl) has a computed XLogP3-AA of 4.2 [1], whereas the shorter-linker homolog N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine (C₃ linker, N-butyl) has a predicted lower logP, and [4-(2,4-dimethylphenoxy)butyl]dipropylamine (C₄ linker, N,N-dipropyl) has a predicted higher logP due to the tertiary amine with two propyl groups . These logP differences correspond to variation in predicted membrane permeability and nonspecific protein binding that can affect screening assay outcomes.

phenoxyalkylamine SAR lipophilicity chemical library screening physicochemical property differentiation

Class-Level Pharmacological Plausibility: Phenoxyalkylamine Scaffold Engagement with Monoamine Receptors

Although no direct pharmacological data exist for the target compound itself, the phenoxyalkylamine scaffold to which it belongs has demonstrated robust, quantifiable dual D₂/5-HT₂ receptor antagonism. In a series of [2-(ω-phenylalkyl)phenoxy]alkylamines evaluated by Tanaka et al. (1998), compounds containing a phenoxybutylamine core exhibited strong inhibition of both receptors [1]. The structure-activity relationships established in this study demonstrate that the phenoxy substitution pattern, alkyl spacer length, and amine substituent are key determinants of potency and D₂/5-HT₂ selectivity [1]. The target compound's 2,4-dimethyl substitution and C₄ spacer place it within a region of SAR space where dual receptor engagement is plausible but requires empirical confirmation.

5-HT₂ receptor antagonism D₂ receptor antagonism phenoxyalkylamine pharmacology CNS drug discovery

Commercially Available Purity and Supplier Specification Profile for Consistent In Vitro Screening

The target compound is available from at least two independent commercial suppliers with documented purity specifications: ≥98% (Leyan, Cat. No. 1618944) and ≥95% (Matrix Scientific, via Labscoop) . These purity levels are within the generally accepted range for primary in vitro screening libraries (typically ≥95%). In contrast, several structurally similar phenoxybutylamine analogs such as [4-(2,4-dimethylphenoxy)butyl]dipropylamine or N-benzyl-4-(2,4-dimethylphenoxy)-N-methyl-1-butanamine are listed in screening collections but lack publicly posted batch-specific purity certifications from multiple independent vendors .

chemical purity vendor qualification assay reproducibility screening compound procurement

Computational Property Differentiation: Hydrogen Bonding Capacity and Rotatable Bond Count Versus N-Methyl and Dipropyl Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary amine N-H) and nine rotatable bonds [1]. This contrasts with the dipropyl analog [4-(2,4-dimethylphenoxy)butyl]dipropylamine, which is a tertiary amine with zero hydrogen bond donors and a different rotatable bond profile, and with N-benzyl-4-(2,4-dimethylphenoxy)-N-methyl-1-butanamine, which is also a tertiary amine (zero HBD) with a benzyl group adding aromatic ring count . The presence of a single hydrogen bond donor in the target compound is predicted to influence solubility, permeability, and blood-brain barrier penetration relative to zero-HBD tertiary amine analogs [2].

hydrogen bond donor rotatable bonds drug-likeness computational ADME prediction

Recommended Research Application Scenarios for N-Butyl-4-(2,4-dimethylphenoxy)butan-1-amine (CAS 5541-43-5)


Chemical Probe for Phenoxyalkylamine Structure-Activity Relationship (SAR) Expansion Studies

The target compound serves as a structurally defined entry within the phenoxyalkylamine SAR matrix. Its distinct combination of a 2,4-dimethylphenoxy head group, a four-carbon butyloxy linker, and an N-butyl secondary amine terminus makes it suitable for systematic SAR expansion studies aimed at understanding how incremental structural modifications modulate receptor binding profiles. [1] The Tanaka et al. (1998) framework establishes that phenoxy substitution, spacer length, and amine substituent collectively determine D₂/5-HT₂ selectivity; the target compound represents an unexplored combination of these variables. [1]

Reference Standard for Computational ADME Model Validation

With computed properties including an XLogP3-AA of 4.2, one hydrogen bond donor, nine rotatable bonds, and a TPSA of 21.3 Ų, the target compound occupies a specific region of CNS MPO physicochemical space that differs from its closest tertiary amine analogs. [2] It can be employed as a calibration or validation compound for computational models predicting blood-brain barrier penetration, passive permeability, or nonspecific protein binding for secondary amine-containing phenoxyalkylamines. [3]

Negative Control or Counter-Screening Compound for Monoamine Transporter Assays

Given the class-level association of phenoxyalkylamines with monoamine receptor and transporter systems, the target compound can be incorporated into counter-screening panels alongside well-characterized monoamine reuptake inhibitors or receptor antagonists. [1] Its uncharacterized pharmacological profile makes it suitable as a specificity control—helping to distinguish genuine target engagement from scaffold-level promiscuity in hit triage workflows. [4]

Diversity-Oriented Screening Library Component for CNS Target-Focused Sets

The target compound adds a structurally distinct secondary amine phenoxybutylamine to diversity-oriented or CNS-focused screening libraries. Its multi-vendor availability with documented purity (≥95–98%) ensures that procurement can be sustained across multiple screening campaigns without single-supplier dependency. [2] The compound's placement within an underexplored region of phenoxyalkylamine SAR space offers opportunities for identifying novel chemotype-target interactions in unbiased phenotypic or target-based screens. [1]

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